molecular formula C27H32B2F6O4 B2417538 2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 914359-47-0

2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B2417538
CAS RN: 914359-47-0
M. Wt: 556.16
InChI Key: OIAVEBGPXYSTHX-UHFFFAOYSA-N
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Description

The compound “2,2’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical with the CAS Number: 914359-47-0 . It has a molecular weight of 556.16 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of a similar compound was accomplished by nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4,4′-(perfluoropropane-2,2-diyl)diphenol (BPAF) using stoichiometric cesium carbonate in acetonitrile at room temperature .


Chemical Reactions Analysis

The compound was synthesized using nucleophilic aromatic substitution . The 19F-NMR (CDCl3, 471 MHz) δ −64.2 (s, 6F) −88.1–−88.2 (m, 4F) −153.7–−153.9 (m, 4F); GC–EIMS (70 eV) m/z (% relative intensity) 565 ([M − CF3•]+, 100), 379 (15), 330 (50), 233 (80), 201 (15), 183 (40), 152 (40), 138 (40), 100 (40), 69 (10) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 556.16 . The InChI code for this compound is 1S/C27H32B2F6O4/c1-21(2)22(3,4)37-28(36-21)19-13-9-17(10-14-19)25(26(30,31)32,27(33,34)35)18-11-15-20(16-12-18)29-38-23(5,6)24(7,8)39-29/h9-16H,1-8H3 .

Scientific Research Applications

Synthesis of Fluoropolymer Architectures

This compound has been used in the synthesis of new fluoropolymer architectures, including highly processable polyarylethers, fluorosilicones, dendrimers, and high-char-yield resins for demanding aerospace applications . These unique materials have shown marked improvement over conventional state-of-the-art polymers in processability, mechanical strength, and compatibility with hybrid composites, while retaining high-temperature resistance .

Solvent-free Polymerizations

More recently, this compound was used for the mechanochemical synthesis of perfluoropolyether oligomers, which expands its utility for solvent-free polymerizations .

Nucleophilic Aromatic Substitution

The synthesis of this compound was accomplished by nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4,4′-(perfluoropropane-2,2-diyl)diphenol (BPAF) using stoichiometric cesium carbonate in acetonitrile at room temperature .

X-ray Crystallography

The single crystal X-ray diffraction studies were carried out on this compound, providing valuable structural information .

Borylation of Alkylbenzenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration of Alkynes and Alkenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Safety and Hazards

The compound has the following hazard statements: H302;H315;H319;H335. The precautionary statements are P261;P280;P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

2-[4-[1,1,1,3,3,3-hexafluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32B2F6O4/c1-21(2)22(3,4)37-28(36-21)19-13-9-17(10-14-19)25(26(30,31)32,27(33,34)35)18-11-15-20(16-12-18)29-38-23(5,6)24(7,8)39-29/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAVEBGPXYSTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32B2F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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